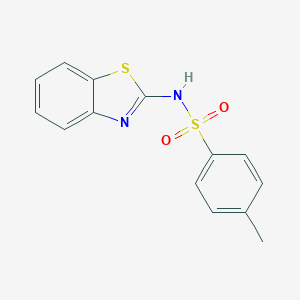

N-(1,3-benzotiazol-2-il)-4-metilbencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-2-yl)methanesulfonamide is a compound that has been studied for its potential biological applications . It has a CAS Number of 35607-92-2 and a molecular weight of 228.293 . Another compound, N’-(1,3-benzothiazol-2-yl)-arylamide, has been synthesized and evaluated for its antibacterial properties .

Synthesis Analysis

In a study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis was carried out to create new N’-(1,3-benzothiazol-2-yl)-arylamides . The synthesis was performed under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis

A structural study was conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The study used single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied for their potential as optical materials and for their biological potential . A structural study was carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Los derivados del benzotiazol son conocidos por sus potentes actividades farmacológicas. Actúan como una parte única y versátil para el diseño experimental de fármacos, particularmente en la química sintética y farmacéutica. Estos compuestos se han explorado por sus actividades antiinflamatorias, antitumorales, antimicrobianas, antituberculosas, antimaláricas, antihelmínticas, antidiabéticas, anticonvulsivas, analgésicas y antiinflamatorias .

Productos químicos agrícolas

En el campo de la agroquímica, los derivados del benzotiazol se han utilizado en el descubrimiento de nuevos agroquímicos. Exhiben propiedades antibacterianas, fungicidas y antivirales, así como actividades herbicidas e insecticidas. La relación estructura-actividad y el mecanismo de acción de estos compuestos también son áreas de interés de investigación significativo .

Materiales ópticos

Algunos derivados del benzotiazol se han estudiado por su potencial como materiales ópticos debido a sus estructuras y propiedades distintivas .

Reactivos de imagen y materiales fluorescentes

Debido a su alta actividad farmacéutica y biológica, los compuestos del benzotiazol se utilizan como reactivos de imagen y materiales fluorescentes .

Dispositivos electroluminiscentes

El sistema de anillo del benzotiazol se utiliza en dispositivos electroluminiscentes debido a su capacidad de emitir luz cuando se aplica una corriente eléctrica .

Inhibidores enzimáticos

Los derivados del benzotiazol han mostrado promesas en la inhibición de varias enzimas que son cruciales en la patogénesis de las enfermedades. Esto incluye dihidroorotasa, ADN girasa, uridina difosfato-N-acetil enol piruvilo glucosamina reductasa (MurB), peptide deformilasa, aldosa reductasa, dihidrofolato reductasa, enoil acil transportador de proteína reductasa, dialkilglicina decarboxilasa, deshidratasa y más .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been extensively studied and are known to exhibit diverse biological activities .

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives are known to impact a wide range of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Análisis Bioquímico

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with hydrazonylsulfones, forming stable complexes through hydrogen bonds and π-π interactions . These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxic effects at high doses can include cellular damage, disruption of metabolic pathways, and alterations in gene expression.

Metabolic Pathways

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s availability and activity within different cellular compartments, thereby modulating its biological effects.

Subcellular Localization

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in various cellular processes.

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-10-6-8-11(9-7-10)20(17,18)16-14-15-12-4-2-3-5-13(12)19-14/h2-9H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWASEZLLDVYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate](/img/structure/B360624.png)

![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)

![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B360632.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B360658.png)

![4-[(1-Phenyltetrazol-5-yl)methyl]morpholine](/img/structure/B360715.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B360719.png)